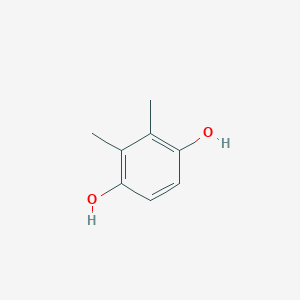
2,3-Dimethylhydroquinone
Cat. No. B130011
Key on ui cas rn:
608-43-5
M. Wt: 138.16 g/mol
InChI Key: BXJGUBZTZWCMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06303801B1
Procedure details


Into an autoclave (inner volume: 4.5 ml, made of SUS 316, without manometer) were charged 0.031 g of hydroquinone, 1.370 g of methanol and 0.063 mg of lithium hydroxide monohydrate (manufactured by Wako Pure Chemical Ind., Ltd.). The reaction was started by elevating the temperature up to 420° C. with sand bath. After 7 minutes, the autoclave was quickly cooled and the reaction solution was taken out from the autoclave when the temperature was cooled back to the room temperature. The measurement according to the process described above revealed that the conversion of hydroquinone was 72% by mole, the selectivity of monomethylhydroquinone was 34% by mole, the selectivity of dimethylhydroquinone was 42% by mole and the selectivity of trimethylhydroquinone was 18% by mole. As byproducts, tetramethylhydroquinone and p-methoxyphenol were produced with selectivities of 2% by mole and 1% by mole, respectively.

Name
lithium hydroxide monohydrate
Quantity
0.063 mg
Type
reactant
Reaction Step One







Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(C=CC(O)=CC=1)O.O.[OH-].[Li+].C[C:13]1[CH:19]=[C:18]([OH:20])[CH:17]=[CH:16][C:14]=1[OH:15].[CH3:21]C1C(C)=C(C=CC=1O)O.[CH3:31][C:32]1[C:33]([OH:41])=[C:34]([CH3:40])[C:35]([CH3:39])=[C:36]([CH:38]=1)[OH:37]>CO>[CH3:31][C:32]1[C:33]([OH:41])=[C:34]([CH3:40])[C:35]([CH3:39])=[C:36]([OH:37])[C:38]=1[CH3:1].[CH3:21][O:20][C:18]1[CH:19]=[CH:13][C:14]([OH:15])=[CH:16][CH:17]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.031 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
0.063 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
1.37 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(O)C=CC(=C1)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C(O)C=CC1O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
up to 420° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the autoclave was quickly cooled
|
Outcomes


Product
Details
Reaction Time |
7 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=C(C(=C1O)C)C)O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
